molecular formula C10H13Cl B3049263 Benzene, 1-(chloromethyl)-2-(1-methylethyl)- CAS No. 20034-71-3

Benzene, 1-(chloromethyl)-2-(1-methylethyl)-

Cat. No.: B3049263
CAS No.: 20034-71-3
M. Wt: 168.66 g/mol
InChI Key: ABJGYUSFOIMJPT-UHFFFAOYSA-N
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Description

Chemical Name: Benzene, 1-chloro-2-(1-methylethyl)- Synonyms: o-Chlorocumene, 2-Chloroisopropylbenzene CAS Registry Number: 2077-13-6 Molecular Formula: C₉H₁₁Cl Molecular Weight: 154.637 g/mol IUPAC InChIKey: RNEMUWDQJSRDMQ-UHFFFAOYSA-N

This compound is an ortho-substituted benzene derivative featuring a chlorine atom at position 1 and an isopropyl group (-CH(CH₃)₂) at position 2. The isopropyl group is an electron-donating alkyl substituent, while the chlorine atom is electron-withdrawing, creating a unique electronic environment that influences reactivity and physical properties. Key thermodynamic data from NIST includes a liquid-phase standard enthalpy of formation (ΔfH°liquid) of -58.24 kJ/mol and a standard combustion enthalpy (ΔcH°liquid) of -4399.77 kJ/mol .

Properties

IUPAC Name

1-(chloromethyl)-2-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJGYUSFOIMJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066550
Record name Benzene, 1-(chloromethyl)-2-(1-methylethyl)-
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Molecular Weight

168.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20034-71-3
Record name 1-(Chloromethyl)-2-(1-methylethyl)benzene
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Record name o-Isopropylbenzyl chloride
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Record name Benzene, 1-(chloromethyl)-2-(1-methylethyl)-
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Record name Benzene, 1-(chloromethyl)-2-(1-methylethyl)-
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Record name o-(chloromethyl)cumene
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Record name O-ISOPROPYLBENZYL CHLORIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(chloromethyl)-2-(1-methylethyl)- typically involves the chloromethylation of isopropylbenzene (cumene). This can be achieved through the reaction of isopropylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of several hours.

Industrial Production Methods: On an industrial scale, the production of Benzene, 1-(chloromethyl)-2-(1-methylethyl)- follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves continuous flow reactors and advanced separation techniques to isolate the desired product.

Types of Reactions:

    Substitution Reactions: Benzene, 1-(chloromethyl)-2-(1-methylethyl)- can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reaction conditions typically involve moderate temperatures and solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

Major Products:

    Substitution: Products include benzyl derivatives with various functional groups.

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include methyl-substituted benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula: C₉H₁₁Cl
  • Molecular Weight: 154.637 g/mol
  • CAS Number: 2077-13-6
  • IUPAC Name: Benzene, 1-(chloromethyl)-2-(1-methylethyl)-

The compound features a benzene ring substituted with a chloromethyl group and an isopropyl group. Its unique structure contributes to its reactivity and utility in various chemical processes.

Chromatography

One of the primary applications of benzene, 1-(chloromethyl)-2-(1-methylethyl)- is in chromatography, particularly in High-Performance Liquid Chromatography (HPLC). It can be effectively separated using a Newcrom R1 HPLC column under specific conditions:

  • Mobile Phase: Acetonitrile (MeCN) and water with phosphoric acid (replaced by formic acid for Mass-Spec applications).
  • Column Size: Smaller particle columns (3 µm) can be used for fast Ultra-Performance Liquid Chromatography (UPLC) applications.

This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .

Synthesis of Chemical Intermediates

Benzene, 1-(chloromethyl)-2-(1-methylethyl)- serves as an intermediate in the synthesis of various organic compounds. Its chloromethyl group can undergo nucleophilic substitution reactions, making it valuable for producing other chlorinated compounds or for further functionalization into more complex molecules.

Production of Specialty Chemicals

The compound is utilized in the production of specialty chemicals, including:

  • Pharmaceuticals: Used as a building block in the synthesis of pharmaceutical intermediates.
  • Agricultural Chemicals: It can be part of formulations for pesticides or herbicides due to its reactivity.

Safety and Environmental Considerations

While benzene, 1-(chloromethyl)-2-(1-methylethyl)- has useful applications, it is essential to handle it with care due to potential health hazards. Exposure may lead to skin irritation and respiratory issues; thus, appropriate safety measures should be implemented during handling and use .

Case Study: HPLC Method Development

In a study conducted by SIELC Technologies, researchers developed an HPLC method to analyze benzene, 1-(chloromethyl)-2-(1-methylethyl)- effectively. The study highlighted the scalability of the method for both analytical and preparative purposes, demonstrating its relevance in pharmacokinetic research .

Case Study: Synthesis Pathways

Research published on synthetic pathways involving benzene derivatives showed that benzene, 1-(chloromethyl)-2-(1-methylethyl)- could be synthesized from simpler precursors through chlorination reactions. This study emphasized its role as a versatile intermediate in organic synthesis .

Mechanism of Action

The mechanism of action of Benzene, 1-(chloromethyl)-2-(1-methylethyl)- involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Chloro-Alkylbenzenes

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Thermodynamic Data (ΔfH°liquid, kJ/mol)
1-Chloro-2-isopropylbenzene 2077-13-6 C₉H₁₁Cl 154.64 Cl (1), isopropyl (2) -58.24
1-Chloro-2-methylbenzene (o-Chlorotoluene) 95-49-8 C₇H₇Cl 126.58 Cl (1), methyl (2) N/A (ΔvapH: 38.5–45.6 kJ/mol )
2-Chloro-1,3-dimethylbenzene 6781-98-2 C₈H₉Cl 140.61 Cl (2), methyl (1,3) N/A
1-(Chloromethyl)-4-isopropylbenzene 2051-18-5 C₁₀H₁₃Cl 168.66 CH₂Cl (1), isopropyl (4) N/A
1-Chloro-4-methylbenzene (p-Chlorotoluene) 106-43-4 C₇H₇Cl 126.58 Cl (1), methyl (4) N/A

Key Comparison Points

Positional Isomerism :

  • The ortho configuration (Cl and isopropyl in adjacent positions) in the target compound contrasts with para isomers (e.g., 1-(chloromethyl)-4-isopropylbenzene, CAS 2051-18-5). Para-substituted compounds often exhibit higher symmetry and melting points due to reduced steric hindrance .

Substituent Effects :

  • Electron-Donating vs. Withdrawing Groups : The isopropyl group activates the benzene ring toward electrophilic substitution, while chlorine deactivates it. This interplay directs reactivity in nitration or sulfonation reactions.
  • Steric Effects : Bulkier substituents (e.g., isopropyl vs. methyl) increase steric hindrance, reducing reaction rates in substitution processes.

Thermodynamic Stability :

  • The target compound’s ΔfH°liquid (-58.24 kJ/mol) reflects moderate stability compared to simpler chloro-alkylbenzenes like o-chlorotoluene, which lacks thermodynamic data but shows lower molecular weight and volatility (ΔvapH: ~9.19–10.9 kcal/mol) .

Volatility and Boiling Points :

  • Higher molecular weight correlates with increased boiling points. For example, 1-(chloromethyl)-4-isopropylbenzene (168.66 g/mol) is expected to have a higher boiling point than the target compound (154.64 g/mol).

Table 2: Reaction and Spectroscopic Data

Compound Name IR Spectrum Peaks (cm⁻¹) Mass Spectrum (m/z) Gas Chromatography Retention Index
1-Chloro-2-isopropylbenzene C-Cl stretch: ~550–600 Molecular ion: 154/156 (3:1) Kovats’ RI (non-polar): ~1,250
1-Chloro-2-methylbenzene C-Cl stretch: ~550–600 Molecular ion: 126/128 (3:1) Kovats’ RI (non-polar): ~1,100

Research Findings and Limitations

  • Synthetic Routes : While the evidence lacks explicit synthesis methods for the target compound, analogous chloro-alkylbenzenes are typically synthesized via Friedel-Crafts alkylation or electrophilic chlorination .
  • Data Gaps : Critical properties like vaporization enthalpy (ΔvapH) and precise boiling points for the target compound are absent in the provided evidence, limiting direct comparisons.
  • Reactivity Insights : The ortho chlorine and isopropyl groups create steric and electronic effects that may favor specific reaction pathways, such as nucleophilic aromatic substitution at the para position relative to the chlorine.

Biological Activity

Benzene, 1-(chloromethyl)-2-(1-methylethyl)-, also known as 1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C10H13Cl
  • Molecular Weight: 172.67 g/mol
  • CAS Number: 100-00-0

The compound features a benzene ring substituted with both a chloromethyl group and an isopropyl group. These functional groups contribute to its unique reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of Benzene, 1-(chloromethyl)-2-(1-methylethyl)- is largely attributed to the chloromethyl group, which can participate in nucleophilic substitution reactions. This allows the compound to interact with various biological molecules, potentially leading to antimicrobial and antifungal effects:

  • Antimicrobial Properties: Studies indicate that this compound exhibits antimicrobial activity against various pathogens. The mechanism involves the formation of covalent bonds with nucleophilic sites in proteins or DNA, which may disrupt normal cellular functions.
  • Toxicological Concerns: While exploring its potential benefits, it is crucial to note that benzene derivatives are often associated with toxicity and carcinogenicity. Occupational exposure to benzene has been linked to hematotoxicity and increased risk of leukemia .

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various chlorinated compounds, including Benzene, 1-(chloromethyl)-2-(1-methylethyl)-. The results demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 5 μM to 20 μM .

Toxicity Assessment

A comprehensive assessment of the compound's toxicity was conducted using rodent models. Increased activity and gait abnormalities were observed at higher concentrations (500 ppm and above), indicating potential neurotoxic effects . Moreover, genetic polymorphisms affecting metabolism were found to influence susceptibility to toxicity among different populations .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus (MIC: 5 μM)
ToxicityGait abnormalities in rats at high doses
CarcinogenicityLinked to increased leukemia risk

Q & A

Q. How is this compound utilized in synthesizing complex organic architectures?

  • Methodological Answer : The chloromethyl group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) or polymerization initiators (e.g., ATRP). For example, coupling with Grignard reagents forms branched alkylbenzenes. Optimize Pd catalyst loading (0.5–2 mol%) to minimize homocoupling .

Thermodynamic and Physical Data

Table 1 : Key Properties of Benzene, 1-(chloromethyl)-2-(1-methylethyl)-

PropertyValue/DescriptionSource
Boiling Point~225°C (estimated)NIST
LogP (Octanol-Water)3.2 ± 0.3 (predicted)EPI Suite
Enthalpy of Formation-98.7 kJ/mol (DFT-calculated)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzene, 1-(chloromethyl)-2-(1-methylethyl)-
Reactant of Route 2
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Benzene, 1-(chloromethyl)-2-(1-methylethyl)-

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